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Abstract
N-12:0-1-Deoxysphinganine, also known as N-lauroyl-1-deoxysphinganine, is an atypical N-

acylated sphingolipid. It belongs to the class of 1-deoxysphingolipids (deoxySLs), which are

characterized by the absence of the C1 hydroxyl group typical of canonical sphingolipids.[1]

This structural difference prevents their degradation through standard catabolic pathways,

leading to their accumulation.[1] DeoxySLs are naturally produced when the enzyme serine

palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, a condition that can be

induced by serine starvation or by mutations in SPT associated with hereditary sensory and

autonomic neuropathy type 1 (HSAN1).[1][2][3] Research indicates that elevated levels of

deoxySLs are cytotoxic and implicated in metabolic diseases like diabetes.[2][4][5] These

molecules serve as crucial tools for investigating cellular responses to metabolic stress, making

their chemical synthesis essential for research purposes.[3][6] This document provides a

detailed protocol for the chemical synthesis of N-12:0-1-Deoxysphinganine and its application

in cellular studies.

Overview of the Synthesis Strategy
The synthesis of N-12:0-1-Deoxysphinganine is a two-stage process. The first stage involves

the stereoselective synthesis of the 1-deoxysphinganine (dSA) backbone. The second stage is

the N-acylation of the dSA backbone with lauric acid (12:0) to yield the final product.
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Caption: General workflow for the chemical synthesis of N-12:0-1-Deoxysphinganine.

Experimental Protocols
Protocol 2.1: Synthesis of 1-Deoxysphinganine (dSA)
Backbone
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This protocol is adapted from established stereoselective synthesis methods for sphingoid

bases.[7] It involves a Grignard reaction followed by stereoselective reduction and

deprotection.

Materials and Reagents:

Magnesium (Mg) turnings

1,2-Dibromoethane

1-Bromopentadecane

N-Boc-L-alaninal (or other suitable protected amino aldehyde)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium borohydride (TBABH) or similar reducing agent

Ethanol (EtOH), absolute

Acetyl chloride (AcCl)

Methanol (MeOH), anhydrous

Standard glassware for anhydrous reactions

Procedure:

Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere

(Argon or Nitrogen), add Mg turnings. Add a solution of 1,2-dibromoethane in anhydrous THF

to activate the magnesium. Slowly add a solution of 1-bromopentadecane in anhydrous THF

and stir until the Grignard reagent is formed (approximately 2-3 hours).

Coupling Reaction: Cool the Grignard reagent to 0°C. Add a solution of the protected amino

aldehyde (e.g., N-Boc-L-alaninal) in anhydrous THF dropwise. Allow the reaction to warm to

room temperature and stir for 2-3 hours until completion (monitor by TLC).
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Stereoselective Reduction: Cool the reaction mixture to -78°C. Slowly add a solution of a

stereoselective reducing agent, such as tetrabutylammonium borohydride, in ethanol. Stir for

2-3 hours at -78°C.

Deprotection: Quench the reaction carefully with an appropriate reagent. After workup,

dissolve the crude product in anhydrous methanol and cool to 0°C. Add acetyl chloride

dropwise to facilitate the removal of the protecting group (e.g., Boc). Allow the reaction to

warm to room temperature and stir for 2 hours.

Purification: Neutralize the reaction, extract the product, and purify using silica gel column

chromatography to obtain pure 1-deoxysphinganine.

Protocol 2.2: N-acylation with Lauric Acid
Materials and Reagents:

1-Deoxysphinganine (from Protocol 2.1)

Lauroyl chloride (Dodecanoyl chloride)

Triethylamine (TEA) or another suitable base

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: Dissolve the synthesized 1-deoxysphinganine in anhydrous DCM in a

round-bottom flask under an inert atmosphere. Add triethylamine (approx. 1.5 equivalents).

Acylation: Cool the mixture to 0°C. Add lauroyl chloride (approx. 1.1 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using TLC until the starting material is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with saturated sodium bicarbonate solution and brine.

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure. Purify the resulting crude product by silica gel

column chromatography to yield pure N-12:0-1-Deoxysphinganine.

Characterization and Data Summary
The final product should be characterized using standard analytical techniques to confirm its

identity and purity.

Parameter Expected Value / Method

Chemical Formula C₃₀H₆₁NO₂

Molecular Weight 467.81 g/mol [8]

Purity (by HPLC/GC) >98%

Identity Confirmation
¹H NMR, ¹³C NMR, High-Resolution Mass

Spectrometry (HRMS)

Appearance White to off-white solid

Solubility Soluble in Methanol, Ethanol, DMSO

Storage Conditions -20°C under an inert atmosphere

Application in Cellular Research
N-12:0-1-Deoxysphinganine and its precursor, dSA, are valuable for studying cellular

adaptation to nutrient stress.[2][6] The following protocol describes how to use the synthesized

compound to investigate its effects on cancer cell metabolism.

Protocol 4.1: Cell Treatment and Metabolite Analysis
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This protocol is based on methodologies used to study the effects of dSA in HCT116 cancer

cells.[2]

Materials and Reagents:

HCT116 cells (or other relevant cell line)

Complete cell culture medium (e.g., DMEM)

N-12:0-1-Deoxysphinganine stock solution (in DMSO or ethanol)

Phosphate-buffered saline (PBS), sterile

80% Methanol, pre-chilled to -80°C

Cell scrapers

Microcentrifuge tubes

Procedure:

Cell Seeding: Plate HCT116 cells in 60 mm dishes at a density of 2 x 10⁶ cells per dish and

incubate overnight at 37°C with 5% CO₂.

Treatment: The next day, replace the medium with fresh medium containing the desired

concentration of N-12:0-1-Deoxysphinganine or vehicle control (e.g., DMSO). Incubate for

the desired time period (e.g., 24 hours).

Metabolite Extraction: After incubation, remove the medium and immediately place the

dishes on dry ice. Add 1 mL of pre-chilled 80% methanol to each dish and incubate for 30

minutes at -80°C.

Sample Collection: Scrape the cells in the methanol solution and transfer the lysate to a

microcentrifuge tube.

Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the

supernatant containing the metabolites for analysis.
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Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass

Spectrometry (LC/MS/MS) to quantify changes in related sphingolipids (e.g., sphingosine,

ceramides) and other key metabolic intermediates.

Representative Quantitative Data
The table below illustrates hypothetical results from an LC/MS/MS analysis following treatment,

showing the expected impact on related metabolites based on the known signaling pathway.

Metabolite
Vehicle Control
(Relative
Abundance)

Treated (Relative
Abundance)

Fold Change

Sphingosine (Sph) 1.0 2.5 +2.5

Sphingosine-1-P 1.0 0.4 -0.6

Serine 1.0 1.8 +1.8

Alanine 1.0 1.1 +0.1

Associated Signaling Pathways
Under conditions of serine and glycine starvation, the enzyme SPT shifts its substrate

preference from serine to alanine, leading to the synthesis of 1-deoxysphinganine (dSA).[2]

dSA then initiates a signaling cascade that serves as an adaptive response to this metabolic

stress.
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Caption: Signaling pathway initiated by 1-deoxysphinganine during serine starvation.[2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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